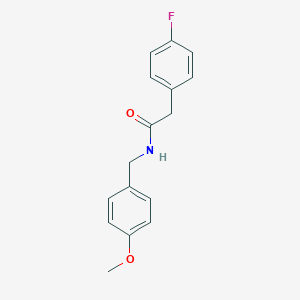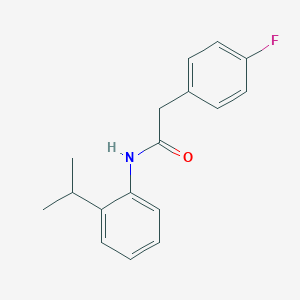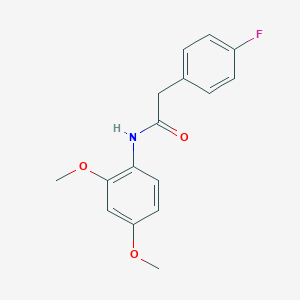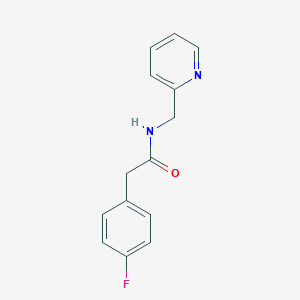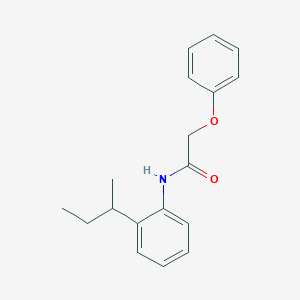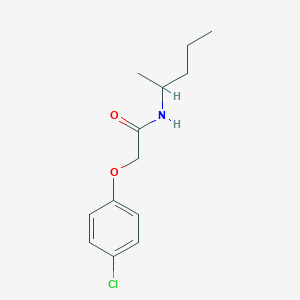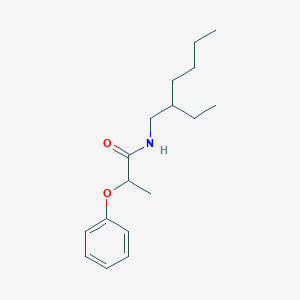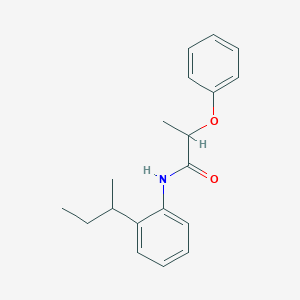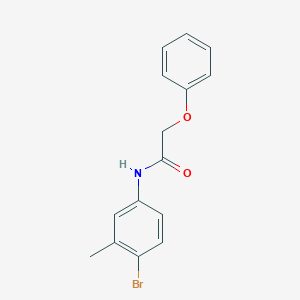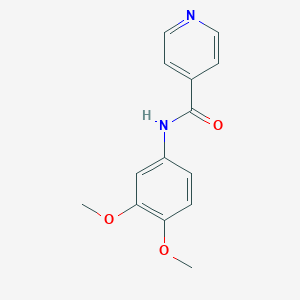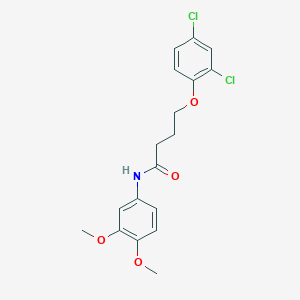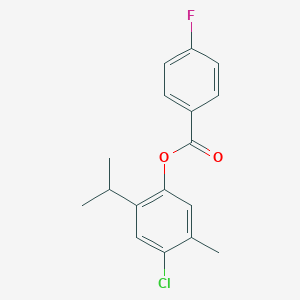
4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'Mocetinostat' and is known for its ability to inhibit the activity of histone deacetylases (HDACs). In
Mécanisme D'action
Mocetinostat is a selective inhibitor of 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, specifically targeting HDAC1, HDAC2, and HDAC3. By inhibiting the activity of these enzymes, Mocetinostat promotes the acetylation of histones, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to have potent anti-tumor activity in preclinical studies. In addition to its ability to induce apoptosis in cancer cells, Mocetinostat has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Mocetinostat has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Mocetinostat is its selectivity for HDAC1, HDAC2, and HDAC3. This selectivity reduces the risk of off-target effects and toxicity, making Mocetinostat a promising candidate for cancer therapy. However, like many other cancer therapies, Mocetinostat has limitations. For example, the development of drug resistance is a common problem in cancer therapy, and Mocetinostat is not immune to this issue.
Orientations Futures
There are several future directions for research on Mocetinostat. One area of interest is the development of combination therapies that incorporate Mocetinostat with other cancer therapies. Another area of interest is the development of more potent and selective HDAC inhibitors. Additionally, further research is needed to understand the mechanisms underlying drug resistance and to develop strategies to overcome this issue.
Méthodes De Synthèse
The synthesis of Mocetinostat involves the reaction of 4-methylcoumarin-7-carboxylic acid with thionyl chloride to form 4-methylcoumarin-7-yl chloride. This intermediate compound is then reacted with 4-fluorobenzenesulfonyl chloride to obtain 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate.
Applications De Recherche Scientifique
Mocetinostat has been extensively studied for its potential applications in cancer therapy. 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate are enzymes that play a critical role in regulating gene expression, and their overexpression has been linked to the development of various types of cancer. Mocetinostat works by inhibiting the activity of 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C16H11FO5S |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C16H11FO5S/c1-10-8-16(18)21-15-9-12(4-7-14(10)15)22-23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 |
Clé InChI |
RTXKKTIXZAQVHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



